7-Nitro-2,3-dihydrobenzofuran-3-amine
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Overview
Description
7-Nitro-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that are widely distributed in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2,3-dihydrobenzofuran-3-amine typically involves the nitration of 2,3-dihydrobenzofuran followed by amination. One common method is the electrophilic nitration of 2,3-dihydrobenzofuran using nitric acid in the presence of sulfuric acid. The resulting 7-nitro-2,3-dihydrobenzofuran is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: 7-Amino-2,3-dihydrobenzofuran-3-amine.
Reduction: 7-Amino-2,3-dihydrobenzofuran-3-amine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
7-Nitro-2,3-dihydrobenzofuran-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Nitro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the nitro and amine groups, resulting in different chemical properties and biological activities.
7-Nitrobenzofuran: Lacks the dihydro structure, leading to variations in reactivity and applications.
3-Aminobenzofuran:
Uniqueness: 7-Nitro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-nitro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H8N2O3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-3,6H,4,9H2 |
InChI Key |
RVRFTRCGXUZLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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